molecular formula C12H18N2O4 B12225447 Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate

Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B12225447
M. Wt: 254.28 g/mol
InChI Key: FQJGZEOJVHDUHY-UHFFFAOYSA-N
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Description

Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two ester groups at positions 3 and 5 of the pyrazole ring, and a propyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

    Reduction: Diethyl 1-propyl-1H-pyrazole-3,5-dicarbinol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,5-pyrazoledicarboxylate
  • 1-propyl-3,5-dimethylpyrazole
  • 3,5-diethoxycarbonylpyrazole

Uniqueness

Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both ester and propyl groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

diethyl 1-propylpyrazole-3,5-dicarboxylate

InChI

InChI=1S/C12H18N2O4/c1-4-7-14-10(12(16)18-6-3)8-9(13-14)11(15)17-5-2/h8H,4-7H2,1-3H3

InChI Key

FQJGZEOJVHDUHY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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